molecular formula C21H20ClNO3 B11446964 9-(4-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11446964
M. Wt: 369.8 g/mol
InChI Key: VKIWCHUBJUJVMU-UHFFFAOYSA-N
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Description

9-(4-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of 1,3-oxazines. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core substituted with a 4-chlorobenzyl and a propyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates .

Industrial Production Methods

Industrial production of this compound may involve the use of dialkyl carbonates (DACs) as sacrificial molecules in a chlorine-free, high-yielding synthesis. The process is environmentally benign and involves the use of dimethyl carbonate (DMC) as a solvent and reagent. The reaction conditions are optimized to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, aminated, and halogenated derivatives .

Mechanism of Action

The mechanism of action of 9-(4-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substituents, which impart distinct chemical and biological properties. These properties make it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

9-[(4-chlorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20ClNO3/c1-2-3-15-10-20(24)26-21-17(15)8-9-19-18(21)12-23(13-25-19)11-14-4-6-16(22)7-5-14/h4-10H,2-3,11-13H2,1H3

InChI Key

VKIWCHUBJUJVMU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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